An In-depth Technical Guide to 1-(o-Tolyl)-1H-pyrazole: Synthesis, Structure, and Application Potential
An In-depth Technical Guide to 1-(o-Tolyl)-1H-pyrazole: Synthesis, Structure, and Application Potential
This guide provides a comprehensive technical overview of 1-(o-Tolyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes established synthetic protocols with an analysis of the compound's structural characteristics, physicochemical properties, and potential as a versatile chemical building block.
Introduction and Strategic Importance
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] The 1-arylpyrazole motif, in particular, is a cornerstone of many biologically active molecules, valued for its metabolic stability and rigid structure which allows for precise presentation of functional groups to biological targets.[3] 1-(o-Tolyl)-1H-pyrazole, also known as 1-(2-methylphenyl)-1H-pyrazole, represents a key analogue in this class. The presence of the ortho-methyl group on the N-1 phenyl ring introduces specific steric and electronic constraints that differentiate it from its meta and para isomers, influencing its conformational behavior, reactivity, and interaction with biological systems. This guide will delve into the synthesis, structural properties, and the untapped potential of this specific isomer.
Molecular Structure and Physicochemical Properties
The core structure consists of a planar five-membered pyrazole ring attached via a nitrogen atom (N-1) to the C-1 position of an o-tolyl (2-methylphenyl) group.
Structural Analysis
// Define nodes for the atoms with positions N1 [label="N", pos="0,0.6!"]; N2 [label="N", pos="-0.8,-0.2!"]; C3 [label="C", pos="-0.5,-1.2!"]; C4 [label="C", pos="0.5,-1.2!"]; C5 [label="C", pos="0.8,-0.2!"];
C1_tolyl [label="C", pos="0.5,1.8!"]; C2_tolyl [label="C", pos="1.5,2.4!"]; C3_tolyl [label="C", pos="2.0,3.6!"]; C4_tolyl [label="C", pos="1.5,4.8!"]; C5_tolyl [label="C", pos="0.5,5.4!"]; C6_tolyl [label="C", pos="-0.0,4.2!"];
C_methyl [label="C", pos="2.0,1.2!"]; H_methyl1 [label="H", pos="2.8,1.5!"]; H_methyl2 [label="H", pos="1.8,0.4!"]; H_methyl3 [label="H", pos="2.4,0.9!"];
H3 [label="H", pos="-1.0,-2.0!"]; H4 [label="H", pos="0.8,-2.0!"]; H5 [label="H", pos="1.5,0.1!"];
H3_tolyl [label="H", pos="2.8,3.8!"]; H4_tolyl [label="H", pos="2.0,5.6!"]; H5_tolyl [label="H", pos="0.1,6.3!"]; H6_tolyl [label="H", pos="-0.8,4.4!"];
// Draw bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
N1 -- C1_tolyl [len=1.2];
C1_tolyl -- C2_tolyl; C2_tolyl -- C3_tolyl; C3_tolyl -- C4_tolyl; C4_tolyl -- C5_tolyl; C5_tolyl -- C6_tolyl; C6_tolyl -- C1_tolyl;
C2_tolyl -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3;
C3 -- H3; C4 -- H4; C5 -- H5;
C3_tolyl -- H3_tolyl; C4_tolyl -- H4_tolyl; C5_tolyl -- H5_tolyl; C6_tolyl -- H6_tolyl;
// Add double bonds (drawn as thicker lines) N1 -- C5 [style=bold]; N2 -- C3 [style=bold]; C4 -- C5 [style=invis]; // invisible edge to help layout
// A second line for the double bond in pyrazole node [shape=point, width=0, height=0, label=""]; p1 [pos="-0.25,-1.2!"]; p2 [pos="0.25,-1.2!"]; p1 -- p2 [style=bold];
// Aromatic circle for tolyl group (approximated with nodes) node [shape=point, style=invis, label=""]; a1 [pos="1.0, 3.9!"]; // a1 [label="aromatic", shape=none, fontcolor="#5F6368"]; } end_dot Caption: Structure of 1-(o-Tolyl)-1H-pyrazole.
Physicochemical Data Summary
Specific experimental data for 1-(o-Tolyl)-1H-pyrazole is limited. The following table summarizes known data and computed properties for the parent compound and related isomers to provide context.
| Property | Value for 1-(o-Tolyl)-1H-pyrazole | Notes / Comparative Data |
| Molecular Formula | C₁₀H₁₀N₂ | --- |
| Molecular Weight | 158.20 g/mol | --- |
| CAS Number | 20157-44-2 | --- |
| Appearance | Light yellow oil | Based on synthesis protocol.[5] |
| Boiling Point | 110-120 °C at 1 mm Hg | From vacuum distillation.[5] |
| Solubility | Insoluble in water, soluble in ethyl acetate, ether | Inferred from synthetic workup.[5] |
| XLogP3 (Computed) | ~2.6 | For 1-(p-Tolyl)-1H-pyrazole.[6] The ortho isomer is expected to have a similar value. |
| Hydrogen Bond Acceptor Count | 1 | The pyridine-like N-2 atom.[6] |
| Hydrogen Bond Donor Count | 0 | The N-1 position is substituted.[6] |
Spectroscopic Signature (Predicted)
While experimental spectra for this specific molecule are not widely published, its expected NMR and MS characteristics can be predicted based on the known spectra of pyrazole and its derivatives.[1][7][8]
-
¹H NMR: The spectrum is expected to show three distinct signals for the pyrazole ring protons, likely appearing as doublets or triplets in the aromatic region (δ 6.0-8.0 ppm). The tolyl group will exhibit four aromatic protons in a complex multiplet pattern and a characteristic singlet for the methyl group (CH₃) around δ 2.0-2.5 ppm.[5]
-
¹³C NMR: The spectrum should display ten unique carbon signals. The pyrazole carbons typically resonate between δ 105-140 ppm.[7] The six carbons of the tolyl ring and the single methyl carbon signal (around δ 20 ppm) would also be present.
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z = 158. Key fragmentation patterns would likely involve the loss of the methyl group or cleavage of the pyrazole ring.
Synthesis Protocol: A Validated Approach
The most reliable synthesis of 1-(o-Tolyl)-1H-pyrazole is achieved via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[9]
Causality of Experimental Design
The selected protocol utilizes o-tolylhydrazine hydrochloride and 1,1,3,3-tetraethoxypropane, an acetal that serves as a stable and easy-to-handle precursor to malondialdehyde in situ.
-
Choice of Reagents: o-Tolylhydrazine hydrochloride is the source of the N-1 nitrogen and the tolyl group. 1,1,3,3-tetraethoxypropane, upon acid-catalyzed hydrolysis under the reaction conditions, generates the three-carbon backbone (C3, C4, C5) required for the pyrazole ring.
-
Reaction Conditions: The reaction is heated to 80-90°C to facilitate both the hydrolysis of the acetal and the subsequent cyclization and dehydration steps. The use of an ethanol/water solvent system ensures the solubility of both the polar hydrazine salt and the organic acetal.
-
Self-Validation: The successful formation of the product is validated by its physical properties (a light yellow oil) and the high yield (83%) achieved after purification by vacuum distillation, which effectively removes non-volatile impurities and unreacted starting materials.[5]
Step-by-Step Experimental Workflow
The following protocol is adapted from established literature.[5]
-
Reagent Charging: To a 1 L two-neck flask equipped with a magnetic stirrer and condenser, add 90.0 g (0.570 M) of o-tolylhydrazine hydrochloride hydrate, 100 mL of water, and 63 mL of 100% ethanol.
-
Addition of Acetal: Add 139.0 g (0.633 M) of 1,1,3,3-tetraethoxypropane to the stirred mixture.
-
Cyclization Reaction: Slowly heat the reaction mixture to an internal temperature of 80-90 °C. Maintain this temperature for approximately 3 hours.
-
Workup: Cool the reaction mixture and quench by pouring it into ice water. Extract the aqueous mixture with an ethyl acetate/ether solvent system.
-
Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield a dark liquid.
-
Purification: Purify the crude product by vacuum distillation (1 mm Hg, oven temperature 110-120 °C) to obtain the final product as a light yellow oil (Yield: 83%).
Chemical Reactivity and Synthetic Potential
The reactivity of 1-(o-Tolyl)-1H-pyrazole is dictated by the interplay of the electron-rich aromatic pyrazole ring and the steric and electronic nature of the o-tolyl substituent.
-
Electrophilic Aromatic Substitution: The pyrazole ring is susceptible to electrophilic substitution, which overwhelmingly occurs at the C-4 position.[4] This is the most common site for functionalization, such as halogenation, nitration, or formylation (e.g., Vilsmeier-Haack reaction). The ortho-methyl group on the phenyl ring is unlikely to significantly alter this regioselectivity but may slightly modulate the reaction rate.
-
Basicity: The N-2 atom of the pyrazole ring is basic (pKa of protonated pyrazole is ~2.5), allowing it to act as a ligand for metal coordination or to be protonated in strong acid.[4]
-
Steric Influence: The ortho-methyl group provides significant steric bulk around the N-N bond. This steric hindrance can influence the kinetics of reactions involving the pyrazole ring and may disfavor the formation of certain metal complexes or highly crowded derivatives.[10]
This compound is a valuable intermediate. For example, its derivative, 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde, serves as a key building block in the synthesis of pharmaceuticals and agrochemicals, highlighting the industrial relevance of this core structure.[11]
Applications in Drug Discovery and Materials Science
While specific biological activity data for the unsubstituted 1-(o-Tolyl)-1H-pyrazole is not extensively documented, the broader class of 1-arylpyrazoles is rich in pharmacological applications. They are known to exhibit a wide range of activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[12][13]
The strategic value of 1-(o-Tolyl)-1H-pyrazole lies in its role as a synthetic precursor. Functionalization at the C-4 position provides a straightforward route to a library of novel compounds where the fixed, out-of-plane orientation of the o-tolyl ring can be exploited to probe specific binding pockets in target proteins.
Conclusion
1-(o-Tolyl)-1H-pyrazole is a synthetically accessible and strategically important heterocyclic compound. While detailed characterization data remains sparse in the public domain, its synthesis is robust and high-yielding. The defining structural feature—a sterically enforced non-coplanar arrangement of its aromatic rings—makes it a unique and valuable building block. Its predictable reactivity, centered on C-4 functionalization, opens clear pathways for the development of novel derivatives. For researchers in drug discovery and materials science, 1-(o-Tolyl)-1H-pyrazole offers a platform for creating structurally diverse molecules with significant potential for biological activity and advanced material applications.
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